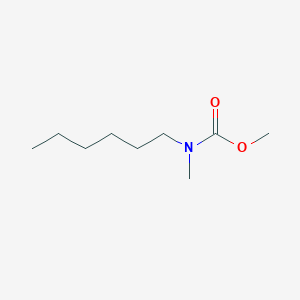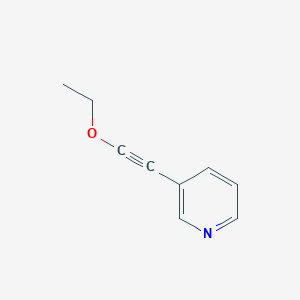![molecular formula C21H22N10O4 B121631 N-(2-Amino-3,8-Dimethylimidazo[4,5-f]quinoxalin-5-yl) 2'-Desoxyguanosin CAS No. 142038-30-0](/img/structure/B121631.png)
N-(2-Amino-3,8-Dimethylimidazo[4,5-f]quinoxalin-5-yl) 2'-Desoxyguanosin
Übersicht
Beschreibung
This compound is a heterocyclic amine, specifically 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), which is one of the most potent and abundant mutagens in the western diet . It is formed during the cooking of protein-rich foods .
Molecular Structure Analysis
The molecular structure of MeIQx involves bioactivation which includes N-hydroxylation catalyzed by cytochrome P450s followed by O-acetylation catalyzed by N-acetyltransferase 2 (NAT2) .Chemical Reactions Analysis
The chemical reactions involving MeIQx primarily involve its bioactivation. This process includes N-hydroxylation catalyzed by cytochrome P450s followed by O-acetylation catalyzed by N-acetyltransferase 2 (NAT2) .Physical and Chemical Properties Analysis
MeIQx is soluble in methanol and dimethyl sulfoxide . It is stable under moderately acidic and alkaline conditions and in cold dilute aqueous solutions protected from light .Wissenschaftliche Forschungsanwendungen
Krebsforschung und Mutagenese-Studien
Diese Verbindung wird in der Krebsforschung eingesetzt, um die mutagenen Wirkungen bestimmter Bestandteile der Nahrung zu verstehen. Sie bildet DNA-Addukte, das sind Veränderungen in der DNA, die zu Mutationen und Krebs führen können. Studien haben gezeigt, dass die Verbindung in Zellen, die das menschliche Cytochrom P4501A1 und N-Acetyltransferase 2 exprimieren, die Bildung von DNA-Addukten und Mutagenese induziert .
Metabolismusweg-Analyse
Die Forschung mit dieser Verbindung erstreckt sich auch auf die Untersuchung von Stoffwechselwegen, insbesondere wie sie im Menschen metabolisiert wird. Der N-oxidative Metabolismus der Verbindung und die Ausscheidung ihrer Metaboliten, wie z. B. des N2-Glucuronid-Konjugats, sind von Interesse, um die Biotransformationsvorgänge zu verstehen .
Toxikologie und Risikobewertung
Die Verbindung wird in toxikologischen Studien verwendet, um das Risiko zu beurteilen, das mit der Exposition gegenüber heterocyclischen aromatischen Aminen verbunden ist, die in gegartem Fleisch vorkommen. Sie hilft bei der Identifizierung von Schwellenwerten, die zur Entwicklung von Lebertumoren und anderen Gesundheitsproblemen führen könnten .
Chemische Sensorik und Detektion
Die einzigartige Struktur der Verbindung macht sie für den Einsatz in chemischen Sensortechnologien geeignet. Sie kann verwendet werden, um selektive Chemosensoren für krebserregende heterocyclische Amine zu entwickeln, die für die Umweltüberwachung und die Lebensmittelsicherheitsbewertung wichtig sind .
Wirkmechanismus
Target of Action
The primary target of this compound, also known as 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), is DNA . It interacts with DNA to form adducts , which are segments of DNA bound to a cancer-causing chemical. This process is part of the compound’s mutagenic activity .
Mode of Action
MeIQx is bioactivated through N-hydroxylation catalyzed by cytochrome P450s, followed by O-acetylation catalyzed by N-acetyltransferase 2 (NAT2) . The compound is then able to form adducts with DNA . The formation of these adducts can lead to mutations and DNA damage .
Biochemical Pathways
The compound’s interaction with DNA can lead to mutagenesis, a process that increases the rate of mutations in DNA . This process can affect various biochemical pathways, including those involved in DNA repair and cell replication .
Pharmacokinetics
It is known that the compound is metabolized by human microsomes to a species that damages bacterial dna .
Result of Action
The result of the compound’s action is the formation of DNA adducts, leading to DNA damage and potential mutations . This can result in mutagenesis and potentially carcinogenesis .
Action Environment
Environmental factors such as diet can influence the compound’s action, efficacy, and stability. MeIQx is one of the most potent and abundant mutagens in the western diet . Factors such as the presence of certain enzymes, like cytochrome P450s and NAT2, can also influence the compound’s bioactivation and subsequent interactions with DNA .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The compound N-(2-Amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl) 2’-Deoxyguanosine plays a crucial role in biochemical reactions. It is metabolically transformed to mutagenic/carcinogenic intermediates . The bioactivation includes N-hydroxylation catalyzed by cytochrome P450s followed by O-acetylation catalyzed by N-acetyltransferase 2 (NAT2) .
Cellular Effects
N-(2-Amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl) 2’-Deoxyguanosine has significant effects on various types of cells and cellular processes. It induces sister chromatid exchange in human cells in vitro and DNA damage, gene mutation in rodent cells in vitro . It also induces gene mutation in insects and DNA damage in bacteria .
Molecular Mechanism
The molecular mechanism of action of N-(2-Amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl) 2’-Deoxyguanosine involves its transformation to genotoxic species. This transformation is facilitated by the action of Cytochrome P4501A2 (CYP1A2)-mediated N-hydroxylation followed by phase II O-esterification by N-acetyltransferase (NAT2) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-Amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl) 2’-Deoxyguanosine change over time. The compound is metabolized by human microsomes to a species that damages bacterial DNA .
Metabolic Pathways
The metabolic pathways that N-(2-Amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl) 2’-Deoxyguanosine is involved in include its transformation to mutagenic/carcinogenic intermediates. This transformation is facilitated by the action of Cytochrome P4501A2 (CYP1A2)-mediated N-hydroxylation followed by phase II O-esterification by N-acetyltransferase (NAT2) .
Eigenschaften
IUPAC Name |
2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N10O4/c1-8-5-23-14-9(3-10-15(16(14)25-8)27-20(22)30(10)2)26-21-28-18-17(19(34)29-21)24-7-31(18)13-4-11(33)12(6-32)35-13/h3,5,7,11-13,32-33H,4,6H2,1-2H3,(H2,22,27)(H2,26,28,29,34)/t11-,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDMPQZHCQFIDK-YNEHKIRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=CC3=C(C2=N1)N=C(N3C)N)NC4=NC5=C(C(=O)N4)N=CN5C6CC(C(O6)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C2C(=CC3=C(C2=N1)N=C(N3C)N)NC4=NC5=C(C(=O)N4)N=CN5[C@H]6C[C@@H]([C@H](O6)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90931314 | |
| Record name | 9-(2-Deoxypentofuranosyl)-2-[(2-imino-3,8-dimethyl-2,3-dihydro-1H-imidazo[4,5-f]quinoxalin-5-yl)imino]-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142038-30-0 | |
| Record name | Guanosine, N-(2-amino-3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-5-yl)-2'-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142038300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2-Deoxypentofuranosyl)-2-[(2-imino-3,8-dimethyl-2,3-dihydro-1H-imidazo[4,5-f]quinoxalin-5-yl)imino]-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(4-Chlorophenyl)methyl]azetidine](/img/structure/B121559.png)
![3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine](/img/structure/B121563.png)
![3-[(5-Chloro-2-thienyl)methyl]azetidine](/img/structure/B121569.png)



![3-[(4-Bromophenyl)methyl]azetidine](/img/structure/B121579.png)
![3-[(5-Bromo-2-fluorophenyl)methyl]azetidine](/img/structure/B121584.png)

![Cobalt(3+);2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate](/img/structure/B121589.png)
